molecular formula C17H16BrNO B13989681 3-Bromo-2-(butylamino)-9h-fluoren-9-one CAS No. 3405-12-7

3-Bromo-2-(butylamino)-9h-fluoren-9-one

Cat. No.: B13989681
CAS No.: 3405-12-7
M. Wt: 330.2 g/mol
InChI Key: UITMILLRRMLWEB-UHFFFAOYSA-N
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Description

3-Bromo-2-(butylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in various chemical and pharmaceutical applications. This particular compound features a bromine atom at the third position, a butylamino group at the second position, and a fluorenone core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(butylamino)-9h-fluoren-9-one typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(butylamino)-9h-fluoren-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized fluorenone derivatives.

    Reduction: Reduced fluorenone derivatives.

    Coupling: Complex molecules with extended aromatic systems.

Scientific Research Applications

3-Bromo-2-(butylamino)-9h-fluoren-9-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(butylamino)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(butylamino)-9h-fluoren-9-one stands out due to its unique combination of a bromine atom, a butylamino group, and a fluorenone core. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

3405-12-7

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

3-bromo-2-(butylamino)fluoren-9-one

InChI

InChI=1S/C17H16BrNO/c1-2-3-8-19-16-10-14-13(9-15(16)18)11-6-4-5-7-12(11)17(14)20/h4-7,9-10,19H,2-3,8H2,1H3

InChI Key

UITMILLRRMLWEB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br

Origin of Product

United States

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